molecular formula C18H19N5O3 B14961636 Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B14961636
M. Wt: 353.4 g/mol
InChI Key: NQIGMLMHXSHZGT-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a quinazolinyl amino group and an ethyl ester moiety. The quinazoline moiety is known to enhance binding affinity to biological targets such as DNA topoisomerases or kinase domains .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H19N5O3/c1-5-26-16(24)14-9-19-17(20-11(14)3)23-18-21-10(2)13-8-12(25-4)6-7-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23)

InChI Key

NQIGMLMHXSHZGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=C(C=CC3=N2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazoline ring.

    Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the quinazoline derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the quinazoline derivative with an appropriate pyrimidine precursor under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs of ethyl pyrimidine carboxylates, highlighting variations in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
Ethyl 2-[(4-methylphenyl)amino]-4-methylpyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ 271.32 4-methylphenylamino Intermediate for kinase inhibitors
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate C₁₄H₁₄ClN₃O₂ 291.74 4-chlorophenylamino Enhanced lipophilicity
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylate C₁₇H₂₆N₄O₄ 350.40 Piperazinyl-Boc protected Improved solubility and stability
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate C₁₄H₂₁N₃O₃ 291.34 Hydroxypiperidinylmethyl Potential CNS penetration
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ 271.32 Benzylamino Anticancer activity (in vitro)
Ethyl 2-(3-((7-chloroquinolin-4-yl)amino)propylamino)-4-methylpyrimidine-5-carboxylate (5g) C₂₇H₂₇ClN₅O₂ 507.1 [M+] Chloroquinolinylpropylamino High antimalarial yield (89%)
Key Observations:
  • Substituent Impact: The quinazolinyl amino group in the target compound likely enhances DNA intercalation or kinase inhibition compared to simpler phenyl or benzyl substituents .
  • Biological Activity: The chloroquinolinylpropylamino analog (5g) demonstrates high antimalarial activity (89% yield), suggesting the importance of chloroquinoline motifs in antiparasitic design .

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